Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a chemical compound characterized by its unique azetidine structure, which is a four-membered nitrogen-containing heterocycle. The compound has the molecular formula C₆H₁₀ClNO₂ and a molecular weight of approximately 163.6021 g/mol. It presents as a hydrochloride salt, enhancing its solubility and stability in various applications. The azetidine moiety contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
The biological activity of methyl 2-(azetidin-3-ylidene)acetate hydrochloride has been explored in various studies, indicating potential pharmacological properties. Compounds containing azetidine rings have been associated with:
The synthesis of methyl 2-(azetidin-3-ylidene)acetate hydrochloride typically involves several steps:
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride has a range of applications, particularly in:
Interaction studies involving methyl 2-(azetidin-3-ylidene)acetate hydrochloride focus on its reactivity with various biological targets:
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(azetidin-3-ylidene)acetate | C₇H₁₂ClNO₂ | Similar structure; ethyl instead of methyl group |
| Methyl 2-(pyrrolidin-3-ylidene)acetate | C₆H₉NO₂ | Contains pyrrolidine instead of azetidine |
| Methyl 2-(thiazolidin-3-ylidene)acetate | C₇H₉NOS | Incorporates a thiazolidine ring |
| Methyl 2-(oxazolidin-3-ylidene)acetate | C₆H₉NO₂ | Features an oxazolidine structure |
Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is unique due to its specific azetidine framework, which influences its reactivity and biological activity differently compared to pyrrolidine or thiazolidine derivatives. Its distinct nitrogen-containing ring system allows for diverse chemical transformations and potential applications in medicinal chemistry that may not be achievable with similar compounds .
The exploration of azetidines—four-membered nitrogen-containing heterocycles—dates to 1888, when the first azetidine derivatives were synthesized through cyclization reactions. However, the inherent ring strain of azetidines initially limited their practical utility compared to more stable five- and six-membered rings. Breakthroughs in the late 20th century, particularly in strain-release functionalization and photochemical cycloadditions, revitalized interest in these compounds. Methyl 2-(azetidin-3-ylidene)acetate hydrochloride emerged as a product of this renaissance, with its synthesis first documented in the 2010s.
The compound’s discovery was facilitated by advancements in protecting-group strategies and transition-metal catalysis, which enabled precise control over the azetidine ring’s substitution patterns. Early synthetic routes relied on cyclization of β-amino acids or [2+2] photocycloadditions, but modern methods employ azabicyclo[1.1.0]butane intermediates to exploit strain-driven reactivity. The hydrochloride salt form, introduced to enhance stability and crystallinity, became a standard for handling this hygroscopic compound in laboratory settings.
Azetidine derivatives occupy a unique niche in organic synthesis due to their balanced combination of ring strain (approximately 25 kcal/mol) and synthetic accessibility. This strain imparts heightened reactivity, enabling transformations impractical with larger rings. Methyl 2-(azetidin-3-ylidene)acetate hydrochloride exemplifies this duality, serving as a precursor for:
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Common Reactivity Pathways |
|---|---|---|---|
| Aziridine | 3 | 27.5 | Nucleophilic ring-opening |
| Azetidine | 4 | 25.0 | Strain-release alkylation, [2+2] cycloadditions |
| Pyrrolidine | 5 | 6.0 | Reductive amination, N-functionalization |
Data derived from computational and experimental studies.
The compound’s acetate moiety further enhances its utility, enabling ester hydrolysis or transesterification to introduce diverse functional groups. For instance, the methyl ester can be selectively hydrolyzed to a carboxylic acid under mild basic conditions, facilitating conjugation with biomolecules. Recent studies have also leveraged its ylidene double bond for Diels-Alder reactions, expanding access to polycyclic architectures.
In medicinal chemistry, the azetidine ring’s conformational rigidity improves target binding affinity and metabolic stability compared to flexible acyclic amines. This property has driven its incorporation into preclinical candidates for central nervous system disorders, where precise stereochemical control is critical. Furthermore, the hydrochloride counterion improves aqueous solubility, addressing a common limitation of lipophilic heterocycles in drug formulation.
The synthesis of methyl 2-(azetidin-3-ylidene)acetate hydrochloride represents a significant challenge in organic chemistry due to the inherent ring strain associated with four-membered azetidine rings [1] [2]. The compound serves as an important intermediate in pharmaceutical chemistry, requiring robust synthetic methodologies that can accommodate the unique structural features of the azetidine framework [3] [4].
The construction of azetidine-based compounds has evolved significantly over recent decades, with modern synthetic approaches focusing on overcoming the thermodynamic instability associated with four-membered ring formation [5]. Contemporary methodologies emphasize kinetic control strategies that favor azetidine formation over thermodynamically preferred five-membered ring systems [5].
The Horner-Wadsworth-Emmons reaction has emerged as a pivotal methodology for constructing the double bond functionality in methyl 2-(azetidin-3-ylidene)acetate derivatives [6] [7]. This transformation utilizes stabilized phosphonate carbanions to achieve olefination with azetidine-containing ketones or aldehydes [8] [9].
The mechanistic pathway involves initial deprotonation of the phosphonate to generate a phosphonate carbanion, followed by nucleophilic addition to the carbonyl substrate [9]. The rate-limiting step occurs during cyclization of the betaine intermediate to form the oxaphosphetane [7]. Subsequent elimination yields the desired alkene product with predominantly E-stereochemistry [8] [9].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 65-85% |
| Solvent | Acetonitrile | - |
| Temperature | 0°C to room temperature | - |
| Reaction Time | 12-16 hours | - |
The application of Horner-Wadsworth-Emmons methodology to azetidine substrates requires careful optimization due to the electron-withdrawing nature of the four-membered ring [6]. Research has demonstrated that N-protected azetidin-3-ones serve as effective substrates, with tert-butoxycarbonyl protection providing optimal results [6]. The reaction proceeds through formation of methyl N-tert-butoxycarbonyl-azetidin-3-ylidene acetate as an intermediate, which can subsequently undergo deprotection to yield the target compound [10].
Phosphonate carbanions exhibit enhanced nucleophilicity compared to corresponding phosphonium ylides, enabling reaction under milder conditions [8]. This characteristic proves particularly advantageous when working with strain-sensitive azetidine substrates [9]. The elimination step favors formation of E-alkenes due to thermodynamic preferences in the oxaphosphetane intermediate [7].
Aza-Michael addition represents a versatile approach for introducing nitrogen-containing substituents onto the azetidine framework [11] [10]. This methodology enables construction of carbon-nitrogen bonds under mild conditions, making it particularly suitable for functionalizing sensitive azetidine intermediates [12].
The reaction mechanism involves conjugate addition of nitrogen nucleophiles to activated alkenes, typically α,β-unsaturated esters such as methyl 2-(azetidin-3-ylidene)acetate [10]. The process proceeds through formation of an enolate intermediate, followed by protonation to yield the Michael adduct [12].
| Nucleophile Class | Reaction Conditions | Typical Yields |
|---|---|---|
| Primary amines | 1,8-Diazabicyclo[5.4.0]undec-7-ene, acetonitrile, 60°C | 55-75% |
| Secondary amines | 1,8-Diazabicyclo[5.4.0]undec-7-ene, acetonitrile, 60°C | 60-80% |
| Heterocyclic amines | 1,8-Diazabicyclo[5.4.0]undec-7-ene, acetonitrile, 60°C | 50-70% |
Research has shown that 1,8-diazabicyclo[5.4.0]undec-7-ene serves as an effective non-nucleophilic base for promoting aza-Michael additions [10]. This base prevents competing side reactions such as ester hydrolysis while maintaining sufficient basicity to activate the nitrogen nucleophile [10]. The choice of solvent significantly impacts reaction efficiency, with acetonitrile providing optimal results due to its ability to stabilize charged intermediates [11].
The stereochemical outcome of aza-Michael additions to azetidine-containing substrates depends on the electronic and steric environment around the double bond [10]. Electron-withdrawing substituents on the azetidine ring enhance the electrophilicity of the Michael acceptor, leading to improved reaction rates and yields [11]. Careful temperature control proves essential, as elevated temperatures can promote unwanted side reactions including ring-opening of the strained azetidine system [10].
The formation of hydrochloride salts represents a critical step in pharmaceutical compound development, offering enhanced stability, solubility, and crystallinity compared to free base forms [13] [14]. For methyl 2-(azetidin-3-ylidene)acetate, hydrochloride salt formation requires careful optimization to prevent degradation of the sensitive azetidine ring system [15].
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Hydrochloric acid equivalents | 1.0-1.2 | 1.05-1.1 |
| Solvent system | Methanol | Acetonitrile/diethyl ether |
| Temperature | Room temperature | 0-5°C |
| Crystallization time | 2-4 hours | 12-24 hours |
| Final purity | 85-90% | 95-98% |
Optimization studies have revealed that controlled addition of hydrochloric acid at reduced temperatures minimizes decomposition pathways [16]. The use of mixed solvent systems, particularly acetonitrile-diethyl ether combinations, promotes formation of well-defined crystals with improved thermal stability [16]. Temperature control during salt formation proves critical, as elevated temperatures can promote azetidine ring-opening reactions [17].
Crystallization kinetics significantly influence the physical properties of the resulting hydrochloride salt [15]. Slow crystallization at reduced temperatures yields larger, more uniform crystals with enhanced stability profiles [16]. The pH of the crystallization medium requires careful monitoring, as overly acidic conditions can promote protonation-induced ring opening of the azetidine system [17].
Water content in the crystallization medium affects both yield and purity of the final product [15]. Controlled water activity prevents formation of hydrated salt forms while maintaining sufficient polarity for effective crystallization [15]. The resulting anhydrous hydrochloride salts exhibit superior stability during storage and handling compared to hydrated forms [13].
The industrial synthesis of methyl 2-(azetidin-3-ylidene)acetate hydrochloride faces several challenges related to the inherent instability of four-membered ring systems and the specialized conditions required for their preparation [18] [19]. Current methodologies require evaluation for scalability, cost-effectiveness, and environmental impact to enable commercial production [20] [21].
| Synthetic Route | Laboratory Scale Yield | Projected Industrial Yield | Cost Factors |
|---|---|---|---|
| Horner-Wadsworth-Emmons | 75-85% | 65-75% | Phosphonate reagent cost |
| Aza-Michael Addition | 60-75% | 55-70% | Base and solvent costs |
| Combined methodology | 45-60% overall | 40-55% overall | Multi-step complexity |
Scale-up considerations include the thermal stability of intermediates, solvent requirements, and waste stream management [18]. The Horner-Wadsworth-Emmons reaction requires phosphonate reagents that represent significant cost drivers in large-scale production [20]. Alternative methodologies utilizing more cost-effective reagents are actively being investigated [21].
Process intensification strategies, including continuous flow synthesis and microreactor technology, offer potential solutions for industrial implementation [3]. These approaches provide enhanced temperature control and reduced reaction times, critical factors for maintaining azetidine ring integrity during synthesis [22]. Flow chemistry methodologies have demonstrated improved yields and reduced side product formation compared to traditional batch processes [23].
Environmental considerations include solvent selection and waste minimization strategies [19]. Current synthetic routes rely heavily on organic solvents, necessitating development of greener alternatives or efficient recycling protocols [18]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base in aza-Michael additions presents recovery and reuse opportunities that could significantly reduce manufacturing costs [10].
The molecular geometry of methyl 2-(azetidin-3-ylidene)acetate hydrochloride reflects the unique structural features characteristic of four-membered nitrogen heterocycles with exocyclic unsaturation. The compound exhibits a distinctive molecular architecture that combines the inherent ring strain of the azetidine framework with the conformational constraints imposed by the exocyclic double bond system [1] [2].
The structural parameters of methyl 2-(azetidin-3-ylidene)acetate hydrochloride reveal distinctive bond length patterns that reflect the electronic influence of the exocyclic unsaturation. The endocyclic carbon-nitrogen bond lengths range from 1.340 to 1.360 Å, representing a significant shortening compared to saturated azetidine derivatives (1.473 Å) [3] [4]. This contraction is attributed to the partial double bond character introduced by conjugation with the exocyclic alkene system.
The carbon-carbon bond lengths within the azetidine ring span 1.520 to 1.540 Å, which is notably shorter than the corresponding bonds in unsubstituted azetidine (1.563 Å) [8] [9]. This reduction in bond length reflects the increased s-character of the carbon atoms participating in the conjugated system, leading to enhanced orbital overlap and stronger bonding interactions.
The ring strain energy of methyl 2-(azetidin-3-ylidene)acetate hydrochloride has been calculated to range from 22.0 to 24.0 kcal/mol, representing a modest reduction compared to unsubstituted azetidine (25.2-25.4 kcal/mol) [10] [11]. This strain energy reduction is attributed to the partial relief of ring tension through conjugation with the exocyclic double bond system, which allows for more favorable orbital overlap and reduced angular strain.
The thermodynamic stability of different conformational isomers has been investigated through computational analysis, revealing that the most stable conformation features the methyl ester group in a trans-orientation relative to the azetidine ring [2] [12]. Alternative conformations with cis-orientation of the ester group are destabilized by approximately 2-3 kcal/mol due to unfavorable steric interactions between the carbonyl oxygen and the azetidine nitrogen atom.
The electronic structure of methyl 2-(azetidin-3-ylidene)acetate hydrochloride is characterized by significant orbital interactions between the azetidine ring system and the exocyclic double bond. Natural bond orbital analysis reveals substantial delocalization of electron density from the nitrogen lone pair into the π* orbital of the exocyclic alkene, resulting in enhanced stability of the overall molecular framework [13] [14].
The presence of the electron-withdrawing ester group further modulates the electronic distribution within the molecule, leading to polarization of the exocyclic double bond and enhanced electrophilic character at the β-carbon position. This electronic activation has important implications for the chemical reactivity of the compound, particularly in nucleophilic addition reactions and cycloaddition processes [15] [16].
The nuclear magnetic resonance spectroscopic characterization of methyl 2-(azetidin-3-ylidene)acetate hydrochloride provides comprehensive structural information that reflects the unique electronic environment created by the four-membered nitrogen heterocycle with exocyclic unsaturation.
The ¹H nuclear magnetic resonance spectrum of methyl 2-(azetidin-3-ylidene)acetate hydrochloride exhibits distinctive resonances that are characteristic of the azetidine ring system with exocyclic double bond functionality. The azetidine ring methylene protons at the C-2 and C-4 positions appear as complex multipiples in the range of 4.6-5.0 ppm, exhibiting characteristic coupling patterns with geminal coupling constants (²J) ranging from 8-12 Hz [17] [18].
The exocyclic vinyl proton resonates at 5.6-5.9 ppm, appearing as a characteristic singlet or broad multipiples due to long-range coupling with the azetidine ring protons [17] [15]. This chemical shift value is consistent with the electron-deficient nature of the double bond system, which is influenced by conjugation with the electron-withdrawing ester functionality.
The methyl ester protons generate a sharp singlet at 3.7-3.8 ppm, while the azetidine nitrogen proton appears as a broad signal at 8.5-9.5 ppm in the hydrochloride salt form [16] [19]. The broadening of the nitrogen-bound proton signal is attributed to rapid exchange processes and quadrupolar relaxation effects associated with the nitrogen nucleus.
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of methyl 2-(azetidin-3-ylidene)acetate hydrochloride. The carbonyl carbon of the ester group resonates in the range of 165-175 ppm, consistent with the electron-deficient nature of the α,β-unsaturated ester system [18] [20].
The exocyclic alkene carbon appears at 110-120 ppm, reflecting the significant deshielding effect of the adjacent electron-withdrawing ester group. The azetidine ring carbon at the C-3 position, which bears the exocyclic double bond, resonates at 145-155 ppm, indicating substantial sp² character and participation in the extended conjugated system [17] [21].
The methylene carbons at the C-2 and C-4 positions of the azetidine ring appear in the range of 55-65 ppm, which is characteristic of saturated carbons adjacent to nitrogen in strained ring systems. The methyl ester carbon generates a signal at approximately 52-54 ppm, consistent with typical aliphatic ester functionality [20] [15].
The ¹⁵N nuclear magnetic resonance spectroscopy of methyl 2-(azetidin-3-ylidene)acetate hydrochloride provides valuable information about the electronic environment of the nitrogen atom within the four-membered ring system. The nitrogen chemical shift appears at approximately -8 to +15 ppm relative to external ammonia, depending on the protonation state and specific substitution pattern [22] [23].
In the protonated hydrochloride form, the nitrogen nucleus experiences significant deshielding due to the positive charge, resulting in a downfield shift compared to the free base form. The chemical shift is also influenced by the ring strain and the electronic effects of the exocyclic double bond system, which modulate the electron density around the nitrogen center [23] [24].
Coupling constants between nitrogen-15 and adjacent carbon atoms provide information about the hybridization state and bonding characteristics of the nitrogen center. The one-bond coupling constant ¹J(¹⁵N,¹³C) typically ranges from 5-15 Hz for nitrogen-carbon bonds in strained heterocyclic systems, reflecting the altered orbital overlap in the four-membered ring framework [22] [23].
Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, provide comprehensive connectivity information for methyl 2-(azetidin-3-ylidene)acetate hydrochloride. These experiments confirm the structural assignments and reveal long-range coupling interactions that are characteristic of the rigid four-membered ring system [18] [16].
The heteronuclear multiple bond correlation experiment demonstrates connectivity between the exocyclic vinyl proton and the azetidine ring carbons, confirming the attachment point of the double bond system. Cross-peaks between the ester methyl group and the exocyclic alkene carbon provide evidence for the extended conjugation in the molecular framework [15] [25].
X-ray crystallographic analysis of azetidine derivatives provides definitive structural information that complements and validates the spectroscopic characterization of these four-membered nitrogen heterocycles. The crystallographic studies reveal precise geometric parameters and intermolecular interactions that govern the solid-state behavior of these compounds.
Crystallographic studies of azetidine derivatives typically employ monoclinic or triclinic crystal systems, with space groups such as P21, P-1, or P21/c being most commonly observed [3] [26]. The unit cell parameters for typical azetidine derivatives range from 6.10-9.50 Šfor the a-axis, 7.80-12.00 Šfor the b-axis, and 10.50-15.00 Šfor the c-axis, with unit cell volumes spanning 500-1500 ų [3] [27].
The refinement of azetidine crystal structures generally achieves R-factors in the range of 3.5-7.0%, indicating high-quality structural determinations. The relatively small unit cell volumes and high crystal symmetry facilitate accurate determination of bond lengths, bond angles, and torsional parameters that are crucial for understanding the conformational preferences of these strained heterocycles [3] [28].
X-ray crystallographic analysis reveals that azetidine derivatives consistently adopt puckered ring conformations in the solid state, with dihedral angles ranging from 150° to 180° depending on the substitution pattern and intermolecular interactions [3] [4]. The degree of puckering is quantified by the dihedral angle measured between the planes defined by the nitrogen atom and adjacent carbon atoms.
For azetidine derivatives bearing exocyclic double bonds, such as methyl 2-(azetidin-3-ylidene)acetate derivatives, the crystallographic data demonstrate reduced puckering angles compared to saturated analogues. This partial planarization is attributed to the conjugative interaction between the ring system and the exocyclic unsaturation, which stabilizes conformations with enhanced orbital overlap [29] [14].
The crystallographic analysis also reveals the preferred orientation of exocyclic substituents relative to the azetidine ring plane. Electron-withdrawing groups, such as ester functionalities, typically adopt orientations that maximize conjugative stabilization while minimizing steric interactions with the four-membered ring framework [3] [26].
The crystal packing of azetidine derivatives is governed by a combination of hydrogen bonding, van der Waals interactions, and electrostatic forces. In the case of azetidine hydrochloride salts, strong hydrogen bonds form between the protonated nitrogen center and chloride anions, with nitrogen-chloride distances typically ranging from 3.20-3.30 Å [3] [4].
The hydrogen bonding networks in azetidine crystals often result in chain-like or sheet-like arrangements that stabilize the crystal lattice. The geometry of these hydrogen bonds, characterized by donor-acceptor distances and bond angles, provides insight into the basicity and protonation behavior of the azetidine nitrogen center [3] [28].
Weaker intermolecular interactions, including carbon-hydrogen to oxygen contacts and aromatic stacking interactions, contribute to the overall crystal stability and influence the molecular conformation adopted in the solid state. These interactions are particularly important for derivatives bearing aromatic substituents or extended conjugated systems [25] [3].
Comparative analysis of crystallographic data for various azetidine derivatives reveals systematic trends in structural parameters that correlate with electronic and steric effects of substituents. The introduction of electron-withdrawing groups at the C-3 position generally results in shortened carbon-nitrogen bond lengths and reduced ring puckering angles, consistent with increased double bond character and enhanced planarity [3] [26].
The crystallographic database analysis of azetidine derivatives demonstrates that endocyclic bond lengths are consistently longer than corresponding exocyclic bonds, reflecting the influence of ring strain on bonding interactions. This pattern is particularly pronounced in highly substituted derivatives where steric congestion further distorts the ideal tetrahedral geometry around the ring atoms [3] [4].
Temperature-dependent crystallographic studies have revealed the dynamic nature of azetidine ring puckering, with thermal motion leading to increased disorder in the ring conformation at elevated temperatures. These studies provide valuable information about the energy barriers associated with ring inversion and conformational interconversion processes [5] [6].